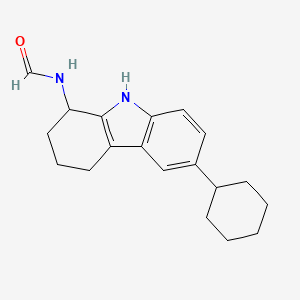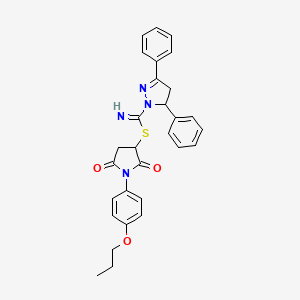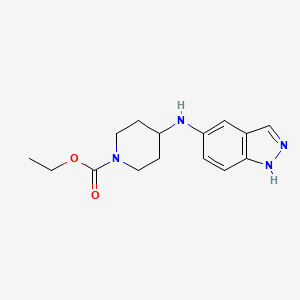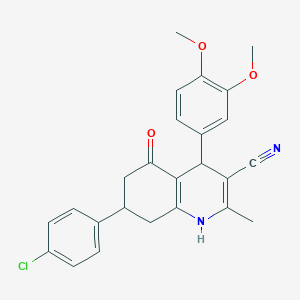
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as CTFC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. The exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase levels of antioxidant enzymes and reduce levels of inflammatory cytokines. In cancer research, this compound has been shown to inhibit the activity of various cancer-related enzymes and increase the expression of tumor suppressor genes. The effects of this compound on other physiological systems are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is its versatility in various scientific research fields. Its potential applications in neuroscience, cancer research, and drug discovery make it a valuable compound for researchers. However, one limitation of this compound is its low yield in synthesis, which may limit its availability for large-scale experiments.
Orientations Futures
There are many potential future directions for the study of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. In neuroscience, further studies could investigate the mechanisms of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In cancer research, further studies could investigate the potential of this compound as a novel anticancer agent and its use in combination therapies. In drug discovery, further studies could focus on the development of new drug candidates based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various scientific research fields.
Méthodes De Synthèse
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including cyclohexanone, sodium borohydride, and formic acid. The final product is obtained through a purification process using column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a starting point for the development of new drug candidates.
Propriétés
IUPAC Name |
N-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-12-20-18-8-4-7-15-16-11-14(13-5-2-1-3-6-13)9-10-17(16)21-19(15)18/h9-13,18,21H,1-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPZBSTRZGLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)

![1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)


![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)

![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)